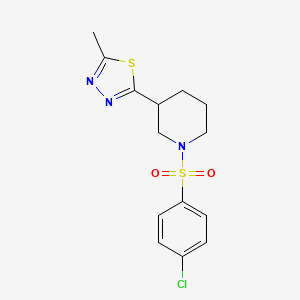
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of “2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving “2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” are not explicitly mentioned in the available resources .科学的研究の応用
Antiviral Activity
The thiadiazole sulfonamide derivatives have been studied for their potential antiviral properties. Specifically, compounds with the 1,3,4-thiadiazole moiety have shown activity against the tobacco mosaic virus (TMV), a common pathogen affecting tobacco plants . The synthesis of these compounds involves a multi-step process starting from 4-chlorobenzoic acid, leading to the creation of various derivatives with potential plant antiviral activities.
Antibacterial and Antifungal Properties
Thiadiazole derivatives are also associated with antibacterial and antifungal activities. The incorporation of sulfonamide into the thiadiazole ring can enhance these properties, making them valuable in the development of new antimicrobial agents . These compounds can be designed to target specific bacterial and fungal strains, contributing to the field of agricultural bioengineering and pharmaceuticals.
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including those with the 1,3,4-thiadiazole structure, can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes . This inhibition can be leveraged in medical research, particularly for conditions where the modulation of carbonic anhydrase activity is therapeutic.
Antitubercular Agents
The structural analogs of thiadiazole sulfonamides have been explored as potential antitubercular agents. These compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB) . The design of these derivatives aims to improve the efficacy of TB treatment, especially in cases of drug-resistant strains.
Agricultural Bioengineering
In agricultural bioengineering, thiadiazole sulfonamides can be used to develop herbicides and pesticides. Their synthesis and biological activity testing can lead to the creation of green pesticides that are effective against various plant pathogens and pests . This application is crucial for enhancing crop protection and food security.
Cancer Research
Previous studies have indicated that certain thiadiazole derivatives can inhibit the growth of tumor cells . The exploration of “2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” in cancer research could lead to the development of new anticancer agents, potentially offering novel treatment options for various types of cancer.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c1-10-16-17-14(21-10)11-3-2-8-18(9-11)22(19,20)13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDQQIITDWFZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)
![3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2878199.png)
![3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2878200.png)
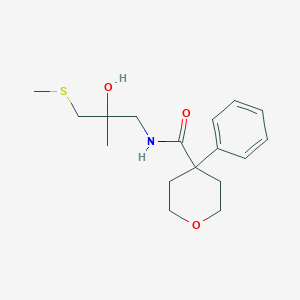
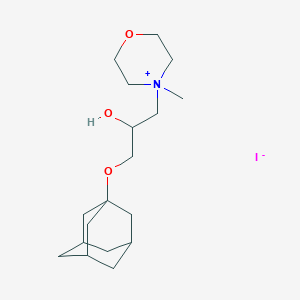
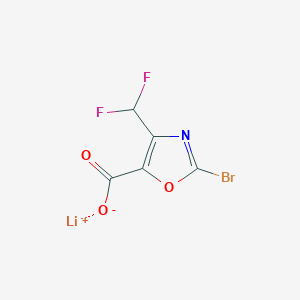
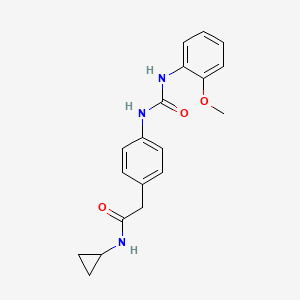
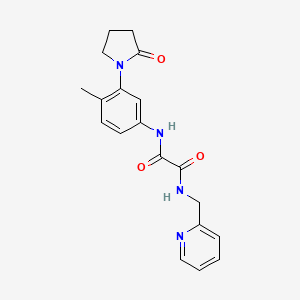
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)
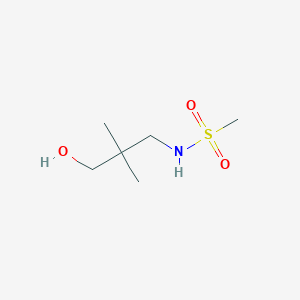
![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878213.png)
![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)